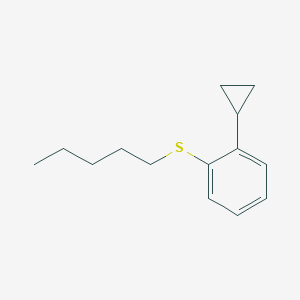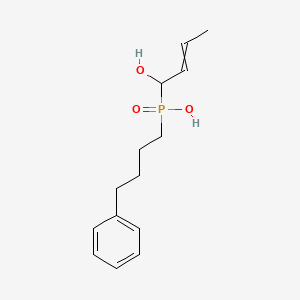
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is a chemical compound with a unique structure that combines a hydroxybutenyl group and a phenylbutyl group attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxybut-2-en-1-yl chloride with 4-phenylbutylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated phosphinic acid derivative.
Substitution: Formation of substituted phosphinic acid derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with active sites of enzymes, while the phenylbutyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The phosphinic acid moiety can also participate in coordination with metal ions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphinic acid.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphine oxide: Contains a phosphine oxide group.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonate: Contains a phosphonate group.
Uniqueness
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
95986-01-9 |
|---|---|
Fórmula molecular |
C14H21O3P |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
1-hydroxybut-2-enyl(4-phenylbutyl)phosphinic acid |
InChI |
InChI=1S/C14H21O3P/c1-2-8-14(15)18(16,17)12-7-6-11-13-9-4-3-5-10-13/h2-5,8-10,14-15H,6-7,11-12H2,1H3,(H,16,17) |
Clave InChI |
GWZSVZDBWLBWAY-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(O)P(=O)(CCCCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


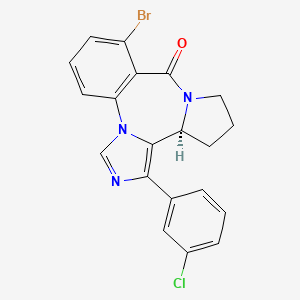
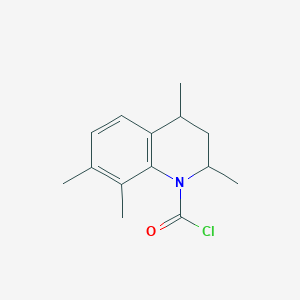

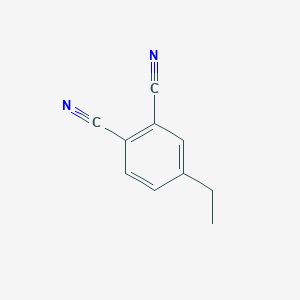

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
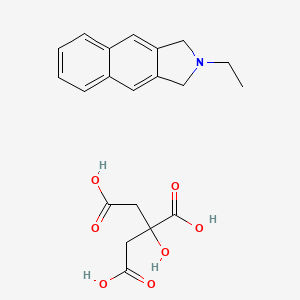
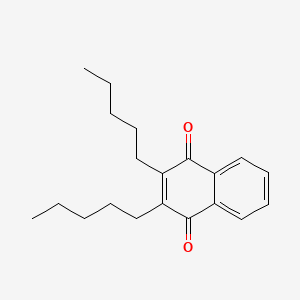
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
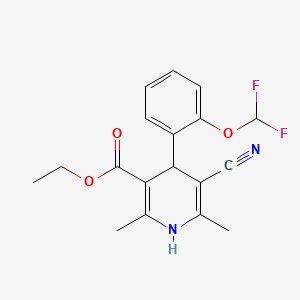
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
